molecular formula C12H12N2O5S B5650582 ethyl 5-[(2-pyridinylamino)sulfonyl]-2-furoate

ethyl 5-[(2-pyridinylamino)sulfonyl]-2-furoate

Cat. No. B5650582
M. Wt: 296.30 g/mol
InChI Key: CLRVUBBADLXQOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonyl compounds often involves complex reactions, including sulfonylation, chlorosulfonic acid treatment, and reactions with ammonium bicarbonate and methyl magnesium chloride (Urban et al., 2003). These processes can lead to various anti-inflammatory agents, highlighting the compound's relevance in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 5-[(2-pyridinylamino)sulfonyl]-2-furoate often features intramolecular hydrogen bonds, as seen in related pyrazole carboxylates (Wu et al., 2005). These structural characteristics can influence the compound's chemical behavior and interactions.

Chemical Reactions and Properties

Related sulfonyl compounds undergo various chemical reactions, including cyclizations and conversions into biofuels or fuel additives, as demonstrated by the catalytic performance of sulfonated graphene oxide (Antunes et al., 2014). These reactions underscore the versatility and utility of such compounds in synthetic chemistry and potential industrial applications.

Physical Properties Analysis

While specific physical property data for this compound is not readily available, related research indicates that compounds in this class can be characterized by their solubility, stability, and acid-base properties. Studies on similar compounds provide insights into their physicochemical behavior, which is crucial for their application in various fields (Chekanova et al., 2014).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity and stability, can be influenced by their specific functional groups and molecular structure. For instance, the presence of sulfonyl groups can impact their catalytic activities and interactions in chemical reactions, as seen in the synthesis of biofuels (Antunes et al., 2014).

properties

IUPAC Name

ethyl 5-(pyridin-2-ylsulfamoyl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S/c1-2-18-12(15)9-6-7-11(19-9)20(16,17)14-10-5-3-4-8-13-10/h3-8H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRVUBBADLXQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)S(=O)(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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